molecular formula C15H20FN3O4 B3027083 (R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate CAS No. 1233860-32-6

(R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate

Cat. No.: B3027083
CAS No.: 1233860-32-6
M. Wt: 325.34
InChI Key: GMURRWNWSPCNPW-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate is a chiral chemical intermediate of significant interest in medicinal chemistry, particularly in the discovery and development of new therapeutic agents. Its structure incorporates a pyrrolidine ring, a privileged scaffold widely used in drug design due to its ability to enhance stereochemistry and improve the three-dimensional coverage of molecules, which is crucial for effective target binding . This compound is specifically designed for research applications, serving as a key precursor in the synthesis of novel N-1 biphenyl fluoroquinolone derivatives. These derivatives are being investigated for their unique mechanism of action as catalytic inhibitors of human topoisomerase I (hTopoI), a validated target in anticancer drug discovery . Unlike traditional topoisomerase poisons that cause DNA damage, this class of compounds inhibits the enzyme's catalytic activity without trapping it in covalent DNA complexes, a mechanism that may lead to a more favorable toxicity profile . The (R)-enantiomer of the pyrrolidine ring is critical for optimizing the spatial orientation required for biological activity, highlighting the importance of stereochemistry in the design of these inhibitors . Researchers can utilize this intermediate to probe structural-activity relationships and develop new anti-proliferative agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)13-11(16)5-4-6-12(13)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMURRWNWSPCNPW-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140282
Record name 1,1-Dimethylethyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-32-6
Record name 1,1-Dimethylethyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)-3-pyrrolidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)-3-pyrrolidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Fluoro-Nitrophenyl Group: The fluoro-nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a nitrophenyl precursor.

    Attachment of the Carbamate Group: The tert-butyl carbamate group is typically introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate serves as a building block for synthesizing various organic compounds. Its structure allows researchers to investigate new reaction mechanisms and develop innovative synthetic methodologies. The fluoro group enhances stability and alters electronic properties compared to similar compounds with different halogens, such as chloro or bromo derivatives.

Biology

In biological research, this compound can act as a probe for studying enzyme interactions and receptor binding due to its specific structural attributes. The fluoro-nitrophenyl group can facilitate hydrogen bonding and electrostatic interactions, which are crucial for modulating the activity of target molecules . Additionally, it may serve as a precursor for synthesizing biologically active molecules, aiding in the discovery of new drugs.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . It has the potential to act as a lead compound in developing drugs targeting specific enzymes or receptors involved in various diseases . Preliminary studies suggest that its unique structure may influence pharmacodynamics and pharmacokinetics favorably.

Industry

This compound finds applications in the development of new materials , such as polymers or coatings requiring specific chemical functionalities. Its unique properties can be harnessed to create materials with enhanced performance characteristics, suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula (Calculated) Molecular Weight Key Substituents/Features Price ($/g) Applications
(R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate 1233860-32-6 C₁₅H₁₉FN₂O₄ ~310 2-fluoro-6-nitrophenyl, tert-butyl carbamate, R-configuration 374 Asymmetric synthesis, chiral intermediates
(S)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate 1233860-31-5 C₁₅H₁₉FN₂O₄ ~310 3-fluoro-2-nitrophenyl, S-configuration 312 Positional isomer studies, chiral synthesis
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 1286274-19-8 C₁₄H₁₈FNO₂ 251.3 3-fluorophenyl, cyclopropane ring N/A R&D (general organic synthesis)
tert-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-ylcarbamate Not provided Complex formula >400 (estimated) Pyridine ring, TBS-protected hydroxyl, fluoropyridine N/A Protected intermediates, nucleoside analogs

Electronic and Steric Effects

  • Nitro Group Positioning : The main compound’s 2-fluoro-6-nitrophenyl group places the electron-withdrawing nitro group para to the pyrrolidine ring, enhancing resonance stabilization and directing electrophilic substitution reactions. In contrast, the (S)-isomer (3-fluoro-2-nitrophenyl) places the nitro group ortho to fluorine, creating steric hindrance and altering electronic effects .
  • Pyridine vs.
  • Cyclopropane vs.

Comparative Stability and Handling

  • Storage : Like similar carbamates, the main compound requires storage at –20°C under inert gas to prevent hydrolysis of the carbamate group .

Biological Activity

(R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structure, which includes a pyrrolidine ring and a fluoro-nitrophenyl group, allows it to interact with various biological targets, making it a candidate for further investigation in therapeutic contexts.

Chemical Structure and Properties

The chemical formula for this compound is C15H20FN3O4, and its CAS number is 1233860-32-6. The compound features a tert-butyl carbamate moiety, which is known to influence its solubility and biological activity.

PropertyValue
IUPAC Nametert-butyl N-[(3R)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate
Molecular Weight325.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific enzymes or receptors. The fluoro-nitrophenyl group can engage in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring contributes structural rigidity. These interactions may modulate the activity of target molecules, leading to various biological effects such as enzyme inhibition or receptor modulation .

Therapeutic Potential

Research indicates that this compound may have significant therapeutic potential. It has been investigated as a lead compound for developing drugs targeting specific enzymes or receptors involved in various diseases. Preliminary studies suggest that it could exhibit anti-inflammatory and antimicrobial properties, similar to other compounds with related structures .

Case Studies and Research Findings

  • Anti-inflammatory Activity : In studies examining anti-inflammatory effects, derivatives similar to this compound displayed significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell (PBMC) cultures .
  • Antimicrobial Activity : Compounds with similar structural features have shown antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess antimicrobial properties worth exploring .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
tert-butyl 1-(2-chloro-6-nitrophenyl)pyrrolidineChlorine substitutionModerate anti-inflammatory effects
tert-butyl 1-(2-bromo-6-nitrophenyl)pyrrolidineBromine substitutionAntimicrobial activity
(R)-tert-butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine Fluorine substitution enhances stabilityPotential anti-inflammatory and antimicrobial effects

The presence of the fluoro group in this compound may enhance its stability and influence its interaction with biological targets compared to its chloro and bromo analogs.

Q & A

Q. What are the critical considerations for synthesizing (R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate with high enantiomeric purity?

The synthesis of this compound requires enantioselective methods due to the chiral pyrrolidine core. Key steps include:

  • Chiral resolution : Use of (R)-specific catalysts or chiral auxiliaries during pyrrolidine ring formation.
  • Fluorination and nitration : Sequential introduction of fluorine and nitro groups to the phenyl ring. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), as seen in analogous pyridine derivatives .
  • Carbamate protection : tert-Butyl carbamate (Boc) groups are introduced via reaction with Boc anhydride under basic conditions. Characterization by chiral HPLC or X-ray crystallography is essential to confirm enantiopurity .

Q. How do the nitro and fluorine substituents influence the compound’s reactivity in downstream reactions?

  • Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution reactions to specific positions on the aromatic ring. It also enhances stability under acidic conditions.
  • Fluorine : Increases electronegativity and lipophilicity, which can affect binding affinity in biological targets. Fluorine’s small atomic radius minimizes steric hindrance, enabling regioselective reactions. Studies on structurally similar tert-butyl carbamates show that these substituents can alter reaction kinetics in cross-coupling or nucleophilic substitution reactions .

Q. What analytical techniques are most reliable for characterizing this compound?

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorine incorporation, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR verify pyrrolidine and carbamate structures.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C15_{15}H20_{20}FN3_3O4_4: 341.15 g/mol).
  • Chiral HPLC : Essential for distinguishing the (R)-enantiomer from its (S)-counterpart, as commercial catalogs list both enantiomers separately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields may arise from:

  • Reaction scale : Milligram-scale syntheses (common in catalogs ) often report lower yields due to handling losses.
  • Purification methods : Use of preparative HPLC vs. column chromatography affects recovery rates.
  • Catalyst batch variability : Enantioselective steps are sensitive to catalyst purity. To address this, replicate reactions under standardized conditions and document purification protocols rigorously.

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

  • pH stability : The Boc group is labile under strongly acidic or basic conditions. Stability studies on similar carbamates show degradation at pH < 2 or > 10, necessitating neutral buffers for storage .
  • Thermal stability : Differential scanning calorimetry (DSC) data for related compounds indicate decomposition above 150°C. Store at –20°C in inert atmospheres to prevent hydrolysis .

Q. How does the stereochemistry of the pyrrolidine ring impact biological activity in preclinical studies?

The (R)-configuration may enhance binding to chiral targets (e.g., enzymes or receptors). For example:

  • Enantiomer-specific activity : Analogous pyrrolidine carbamates show >10-fold differences in IC50_{50} values between (R) and (S) forms in kinase inhibition assays .
  • Metabolic stability : (R)-enantiomers often exhibit slower hepatic clearance due to steric shielding of metabolically vulnerable sites.

Methodological Recommendations

  • Synthetic protocols : Follow fluorination and Boc protection steps from peer-reviewed syntheses of pyridine-carbamate hybrids .
  • Data validation : Cross-reference NMR and HPLC data with published spectra for structurally related compounds .
  • Safety protocols : Adopt hazard controls from Safety Data Sheets (SDS) for tert-butyl carbamates, including fume hood use and emergency eyewash access .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate
Reactant of Route 2
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(R)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidine-3-ylcarbamate

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